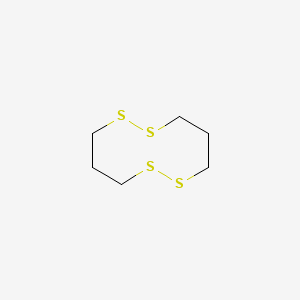
1,2,6,7-Tetrathiecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,6,7-Tetrathiecane is an organic compound with the molecular formula C6H12S4 It is characterized by the presence of four sulfur atoms in its structure, forming a unique tetrathia ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,6,7-Tetrathiecane can be synthesized through several methods. One common approach involves the reaction of 1,2-dichloroethane with sodium sulfide under controlled conditions. The reaction typically proceeds as follows: [ \text{ClCH}_2\text{CH}_2\text{Cl} + 2 \text{Na}_2\text{S} \rightarrow \text{C}6\text{H}{12}\text{S}_4 + 2 \text{NaCl} ]
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 1,2,6,7-Tetrathiecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other sulfur-containing derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
1,2,6,7-Tetrathiecane has found applications in various scientific research fields:
Chemistry: It is used as a precursor for synthesizing other sulfur-containing compounds.
Biology: Studies have explored its potential as a bioactive molecule with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,2,6,7-Tetrathiecane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur atoms in its structure play a crucial role in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Tetrathiafulvalene: Another sulfur-containing compound with unique electronic properties.
Tetrathiafulvalene-2,3,6,7-tetrathiolate: Known for its redox and stacking properties.
Uniqueness: 1,2,6,7-Tetrathiecane stands out due to its specific tetrathia ring system, which imparts distinct chemical and physical properties
Properties
CAS No. |
6573-59-7 |
|---|---|
Molecular Formula |
C6H12S4 |
Molecular Weight |
212.4 g/mol |
IUPAC Name |
1,2,6,7-tetrathiecane |
InChI |
InChI=1S/C6H12S4/c1-3-7-9-5-2-6-10-8-4-1/h1-6H2 |
InChI Key |
FKUFBOYVKKRORW-UHFFFAOYSA-N |
Canonical SMILES |
C1CSSCCCSSC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


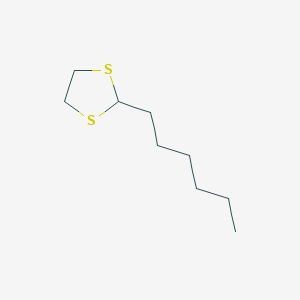
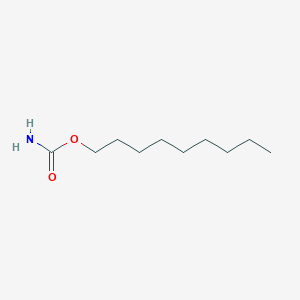
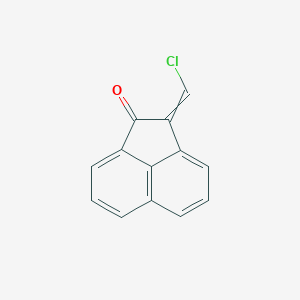
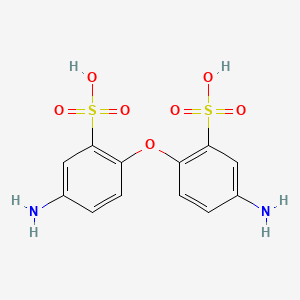
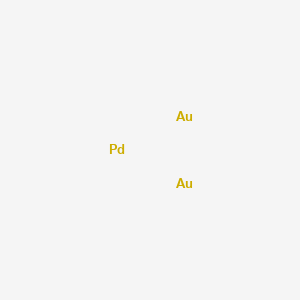
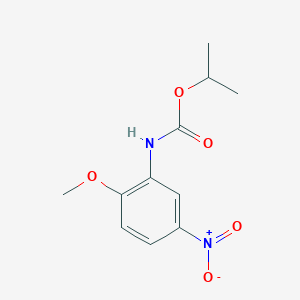
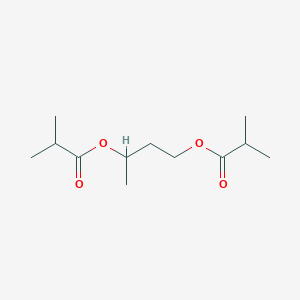
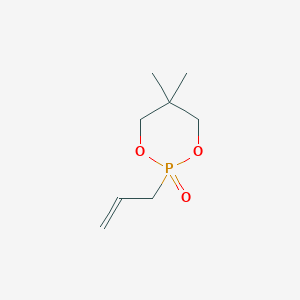
![[(3,4-Dichlorobenzyl)oxy]methyl phenyl sulfone](/img/structure/B14725593.png)
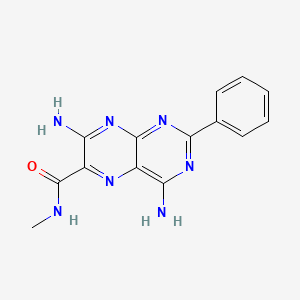
![N-[3-(2-ethoxyethyl)-6-sulfamoyl-benzothiazol-2-ylidene]-2-fluoro-benzamide](/img/structure/B14725600.png)
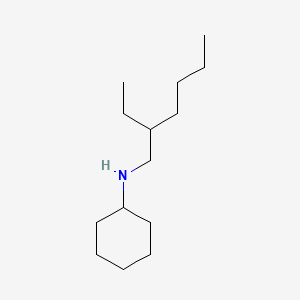
silane](/img/structure/B14725614.png)

